

An In-depth Technical Guide to Bodilisant: Target Engagement and Downstream Signaling

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Compound of Interest

Compound Name: *Bodilisant*

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Abstract

Bodilisant is a novel, investigational small molecule inhibitor targeting the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a hallmark of various hematological malignancies, where it sequesters pro-apoptotic proteins, thereby preventing cancer cell death. **Bodilisant** is designed to mimic the action of BH3-only proteins, binding with high affinity to the BH3-binding groove of Bcl-2, liberating pro-apoptotic proteins and triggering the intrinsic apoptotic pathway. This guide provides a comprehensive overview of **Bodilisant**'s mechanism of action, methodologies to assess its target engagement, and its effects on downstream signaling pathways.

Introduction to Bodilisant

Bodilisant is a promising therapeutic candidate for hematological cancers characterized by Bcl-2 overexpression. Its mechanism revolves around the specific and potent inhibition of Bcl-2, a key regulator of apoptosis. By disrupting the interaction between Bcl-2 and pro-apoptotic proteins like Bim and Bax, **Bodilisant** effectively restores the natural process of programmed cell death in malignant cells. This document details the preclinical data and methodologies used to characterize the cellular activity of **Bodilisant**.

Target Engagement of Bodilisant

Confirming that a drug interacts with its intended target in a cellular context is a critical step in drug development.[1][2][3] Various biophysical and biochemical assays have been employed to demonstrate and quantify the engagement of **Bodilisant** with Bcl-2.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells and tissues.[4] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. Binding of **Bodilisant** to Bcl-2 increases its resistance to thermal denaturation.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation assays were utilized to demonstrate that **Bodilisant** disrupts the interaction between Bcl-2 and its binding partners. Treatment of cancer cell lines with **Bodilisant** leads to a dose-dependent decrease in the amount of Bim co-immunoprecipitated with Bcl-2, indicating the displacement of Bim from the Bcl-2 binding pocket.

Downstream Signaling Pathways Modulated by Bodilisant

The binding of **Bodilisant** to Bcl-2 initiates a cascade of events that culminate in apoptosis.[5][6][7] The primary downstream effect is the activation of the intrinsic apoptotic pathway.

Activation of the Intrinsic Apoptotic Pathway

By binding to Bcl-2, **Bodilisant** liberates pro-apoptotic proteins such as Bim, which can then directly activate the pro-apoptotic effector proteins Bax and Bak. This leads to the oligomerization of Bax and Bak at the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP).

Caspase Activation

MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. Cytosolic cytochrome c binds to Apaf-1, which in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 proceeds to cleave and

activate effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Bodilisant** from various preclinical assays.

Assay	Parameter	Value
Binding Affinity	Ki (nM)	0.5
Cellular Potency	IC50 (nM)	25

Table 1: In Vitro Potency and Affinity of **Bodilisant**.

Cell Line	Treatment	% Apoptosis (Annexin V+)
RS4;11	Vehicle	5%
Bodilisant (10 nM)	30%	8%
Bodilisant (50 nM)	75%	
Toledo	Vehicle	
Bodilisant (10 nM)	45%	88%
Bodilisant (50 nM)	88%	

Table 2: Induction of Apoptosis by **Bodilisant** in Bcl-2 Dependent Cell Lines.

Time (hours)	Caspase-3/7 Activity (Fold Change)
0	1
6	2.5
12	8
24	15

Table 3: Time-Course of Caspase-3/7 Activation in RS4;11 cells treated with 50 nM **Bodilisant**.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cellular Thermal Shift Assay (CETSA)

- **Cell Culture and Treatment:** Culture Bcl-2 dependent cancer cells to 80% confluency. Treat cells with either vehicle control or varying concentrations of **Bodilisant** for 2 hours at 37°C.
- **Harvesting and Lysis:** Harvest cells by trypsinization, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells by three freeze-thaw cycles.
- **Heat Treatment:** Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
- **Centrifugation:** Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
- **Western Blot Analysis:** Collect the supernatant containing the soluble proteins. Analyze the levels of soluble Bcl-2 by Western blotting. Increased Bcl-2 signal in the supernatant of **Bodilisant**-treated samples at higher temperatures indicates target stabilization.

Western Blotting for Protein Expression and Phosphorylation

- **Sample Preparation:** Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
- **Electrophoresis:** Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- **Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH) overnight at 4°C.

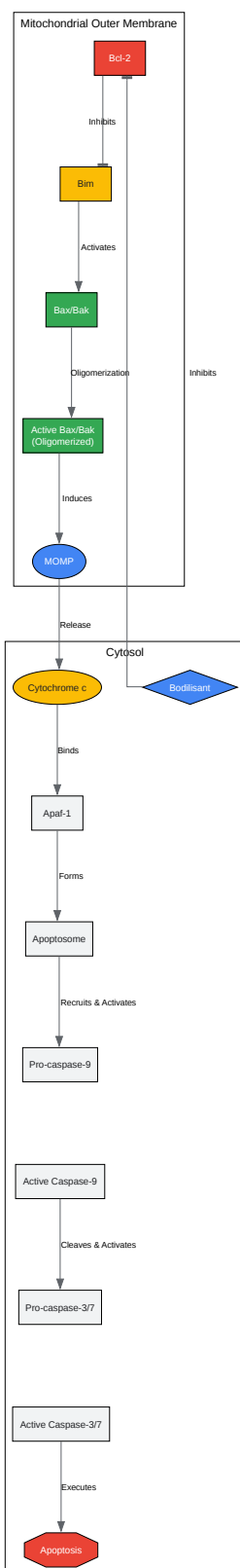
- **Detection:** Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caspase-Glo® 3/7 Assay

- **Cell Plating and Treatment:** Seed cells in a 96-well plate and allow them to attach overnight. Treat with **Bodilisant** or vehicle control for the desired time points.
- **Assay Reagent Preparation:** Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
- **Lysis and Caspase Activation Measurement:** Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1 hour. The reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by active caspase-3/7, generating a luminescent signal.
- **Luminescence Reading:** Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of active caspase-3/7.

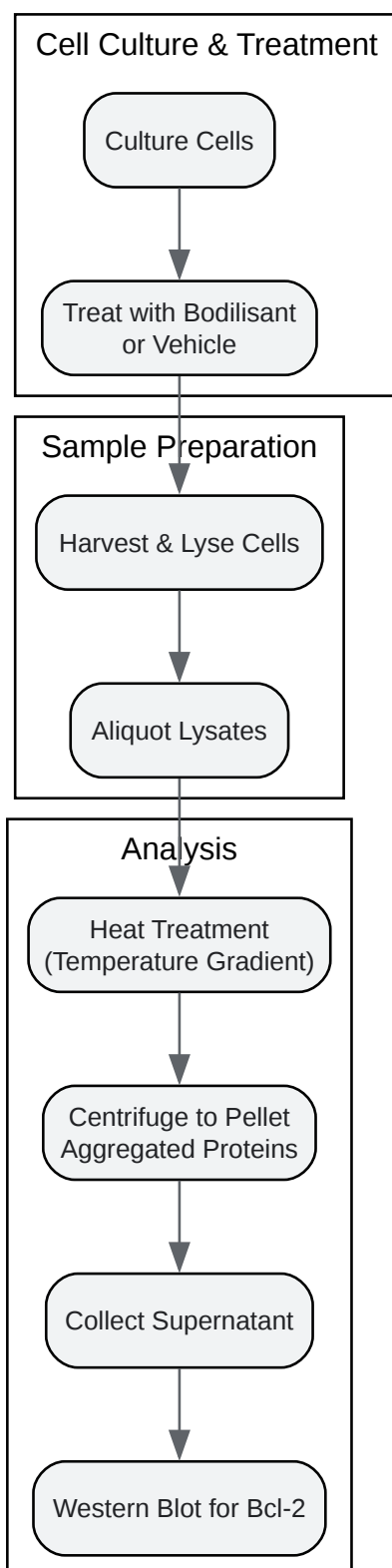
Visualizations

Diagrams illustrating the signaling pathway, experimental workflow, and logical relationships are provided below.



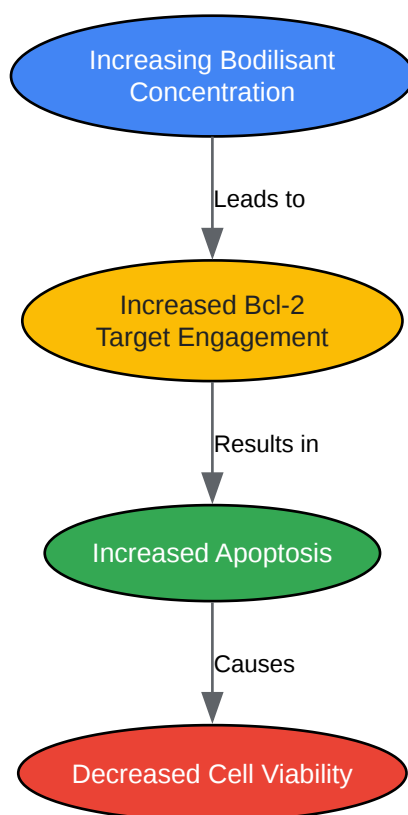
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Caption: Downstream signaling pathway of **Bodilisant**.



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Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).



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Caption: Logical relationship in a **Bodilisant** dose-response study.

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